molecular formula C14H17N3OS B1519306 N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 1146290-03-0

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No. B1519306
M. Wt: 275.37 g/mol
InChI Key: TXRMBHKFVIBDRB-UHFFFAOYSA-N
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Description

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as N-butyl-3-sulfanylidene imidazol-1-yl benzamide (NBISB), is an organic compound with a unique structure. It has a wide range of applications in the field of organic chemistry and is used as a starting material in the synthesis of various organic compounds. NBISB is a valuable intermediate in the synthesis of pharmaceuticals and other compounds of interest.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has identified a class of N-substituted imidazolylbenzamides, related to the structure , for their potent cardiac electrophysiological activity. These compounds, including some with imidazol-1-yl moieties, have been evaluated for their ability to act as selective class III agents, indicating potential applications in treating cardiac arrhythmias. This suggests that related structures might hold promise in developing new therapeutic agents for cardiovascular diseases (Morgan et al., 1990).

Antimicrobial and Antiulcer Agents

Another study synthesized imidazo[1,2-a]pyridines substituted at the 3-position, aiming to explore their potential as antisecretory and cytoprotective antiulcer agents. While these compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a potential area of application for related compounds in managing ulcerative conditions (Starrett et al., 1989).

Green Chemistry Synthesis

A green chemistry approach led to the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with a specific diacetic acid in water. This process underscores the environmental benefits and efficiency of synthesizing complex molecules related to the compound , highlighting the potential for sustainable chemical synthesis methodologies (Horishny & Matiychuk, 2020).

Antioxidant and Antibacterial Properties

The antioxidant and antibacterial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been investigated, revealing that compounds with sulfanylidene moieties can exhibit significant biological activities. These findings suggest the potential of similar compounds in developing new antioxidant and antibacterial agents (Karanth et al., 2019).

properties

IUPAC Name

N-butyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-3-7-15-13(18)11-5-4-6-12(10-11)17-9-8-16-14(17)19/h4-6,8-10H,2-3,7H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRMBHKFVIBDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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